5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole typically involves the nitration of 5-bromo-1H-benzo[d][1,2,3]triazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve optimizing these conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
4-Nitro-1H-benzo[d][1,2,3]triazole:
5-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Bromo-4-amino-1H-benzo[d][1,2,3]triazole: The amino group provides different biological activities compared to the nitro group.
The uniqueness of this compound lies in its combination of bromine and nitro groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H3BrN4O2 |
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Molecular Weight |
243.02 g/mol |
IUPAC Name |
5-bromo-4-nitro-2H-benzotriazole |
InChI |
InChI=1S/C6H3BrN4O2/c7-3-1-2-4-5(9-10-8-4)6(3)11(12)13/h1-2H,(H,8,9,10) |
InChI Key |
HESYWWKLDNEEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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